N-ethyl-N-phenylthiophene-2-carboxamide
Description
N-Ethyl-N-phenylthiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by an ethyl group and a phenyl group attached to the amide nitrogen. These compounds typically exhibit bioactivity due to their ability to interact with microbial enzymes or viral replication machinery. The ethyl and phenyl substituents likely influence solubility, metabolic stability, and target binding compared to other derivatives.
Properties
Molecular Formula |
C13H13NOS |
|---|---|
Molecular Weight |
231.32 g/mol |
IUPAC Name |
N-ethyl-N-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C13H13NOS/c1-2-14(11-7-4-3-5-8-11)13(15)12-9-6-10-16-12/h3-10H,2H2,1H3 |
InChI Key |
UZTDLWWDTCZWGT-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CS2 |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhances antibacterial activity but may reduce solubility . In contrast, bulky substituents like benzyl or bromophenyl improve antiviral efficacy by enhancing target binding .
- Crystal Packing: Compounds like N-(2-nitrophenyl)thiophene-2-carboxamide exhibit weak non-classical hydrogen bonds (C–H⋯O/S), influencing their solid-state stability .
Antibacterial Activity
Nitrothiophene carboxamides (e.g., compound in ) target bacterial enzymes involved in folate metabolism, with potency influenced by the nitro group’s electron-deficient nature. The ethyl group in this compound may reduce reactivity compared to nitro derivatives but improve metabolic stability.
Antiviral Activity
N-Benzyl-N-phenylthiophene-2-carboxamide derivatives inhibit enterovirus 71 (EV71) by interfering with viral capsid assembly. Compound 5a (EC₅₀ = 1.42 μM) demonstrates that halogenated aryl groups enhance binding to viral proteins . The ethyl group in the target compound may offer similar steric effects but with reduced electronegativity compared to bromine or fluorine.
Toxicity and Metabolism
Acridine carboxamides (e.g., in ) undergo hepatic glucuronidation and N-oxidation, suggesting that this compound may share metabolic pathways. However, the ethyl group could slow N-demethylation, reducing toxicity compared to methylated analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
